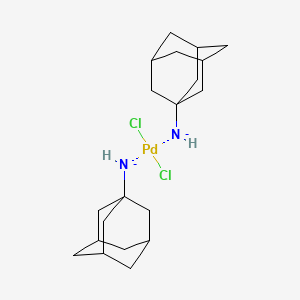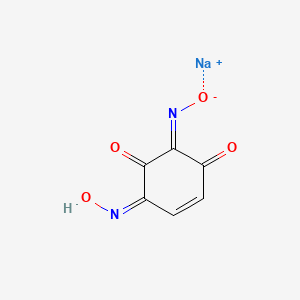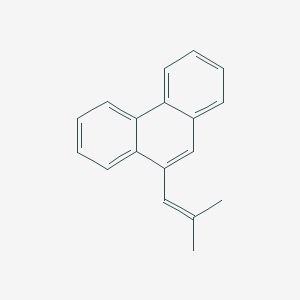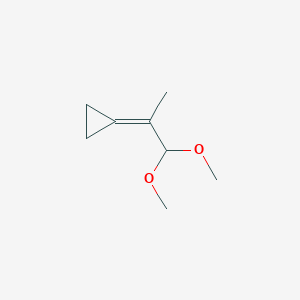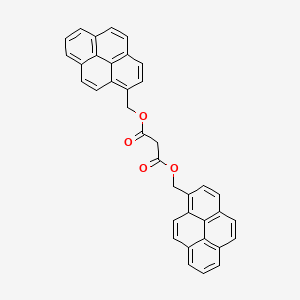![molecular formula C19H12N2O2 B14473668 10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate CAS No. 67119-60-2](/img/structure/B14473668.png)
10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications. This particular compound is notable for its unique structure, which includes a fused ring system and a quinoxaline core, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate typically involves the reaction of acenaphthoquinone with N-phenyl-o-phenylenediamine in methanol in the presence of hydrochloric acid. This reaction yields the desired compound, which is brightly fluorescent in dichloromethane and water .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Substitution: The compound can participate in substitution reactions, particularly involving its quinoxaline core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while reduction can produce the corresponding reduced forms of the compound.
科学的研究の応用
10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate has several scientific research applications, including:
Chemistry: Used as a fluorescent probe and in redox studies due to its unique electronic properties.
Industry: Utilized in the development of fluorescent materials and sensors.
作用機序
The mechanism of action of 10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate involves its ability to intercalate with DNA. This intercalation disrupts the normal structure of DNA, inhibiting replication and transcription processes. The compound’s redox activity also plays a role in its mechanism, as it can undergo electron transfer reactions that affect cellular redox states .
類似化合物との比較
Similar Compounds
7-Phenylacenaphtho[1,2-b]quinoxalin-7-ium chloride: Similar in structure and also exhibits strong DNA intercalation properties.
9-Phenyldibenzo[a,c]phenazin-9-ium cation: Another compound with a similar planar structure, known for its DNA intercalation ability.
Uniqueness
10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate is unique due to its specific methyl and oxo substitutions, which confer distinct electronic properties and fluorescence characteristics. These features make it particularly useful in fluorescence-based applications and redox studies.
特性
CAS番号 |
67119-60-2 |
|---|---|
分子式 |
C19H12N2O2 |
分子量 |
300.3 g/mol |
IUPAC名 |
9-methyl-7-oxidoacenaphthyleno[2,1-b]quinoxalin-12-ium 12-oxide |
InChI |
InChI=1S/C19H12N2O2/c1-11-8-9-15-16(10-11)21(23)19-14-7-3-5-12-4-2-6-13(17(12)14)18(19)20(15)22/h2-10H,1H3 |
InChIキー |
YAIXAOXKZMUTNL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)[N+](=O)C3=C(N2[O-])C4=CC=CC5=C4C3=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14473591.png)
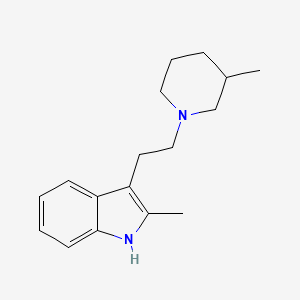



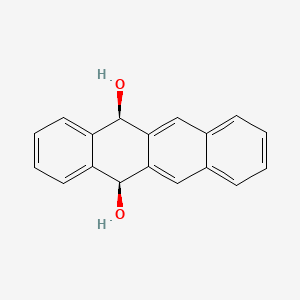
![beta-Alanine, N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-, ethyl ester](/img/structure/B14473631.png)

